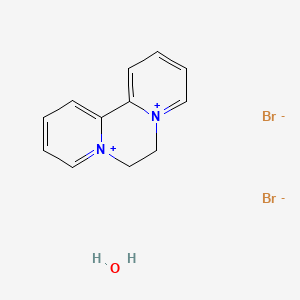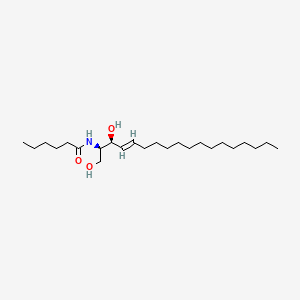
Diquat dibromide monohydrate
Descripción general
Descripción
Diquat dibromuro hidratado es un herbicida de contacto no selectivo ampliamente utilizado para el control de malezas. Es un compuesto bipiridílico, caracterizado por su forma cristalina de color amarillo pálido. El diquat dibromuro hidratado es altamente soluble en agua y es conocido por su acción rápida en la desecación de los tejidos vegetales .
Aplicaciones Científicas De Investigación
Diquat dibromuro hidratado tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en varias reacciones de síntesis orgánica y como estándar en química analítica.
Biología: Empleo en estudios que involucran fisiología vegetal y resistencia a herbicidas.
Medicina: Investigado por sus posibles efectos en los procesos celulares y el estrés oxidativo.
Industria: Utilizado en la formulación de herbicidas y desecantes para fines agrícolas
Mecanismo De Acción
Diquat dibromuro hidratado ejerce sus efectos herbicidas interfiriendo con la fotosíntesis. Actúa desviando electrones del fotosistema I, lo que lleva a la producción de especies reactivas de oxígeno. Estas especies reactivas de oxígeno causan daño oxidativo a las membranas celulares y la clorofila, lo que resulta en la desecación y muerte de los tejidos vegetales .
Compuestos Similares:
Paraquat: Otro herbicida bipiridílico con un modo de acción similar pero mayor toxicidad.
Glifosato: Un herbicida de amplio espectro que inhibe la síntesis de aminoácidos, diferenciándose en su acción más lenta y menor persistencia en el medio ambiente.
Singularidad del Diquat Dibromuro Hidratado:
Acción Rápida: Diquat dibromuro hidratado actúa rápidamente, causando efectos visibles en unos pocos días.
Persistencia: Tiene un alto nivel de persistencia en el suelo, lo que puede afectar el crecimiento futuro de las plantas y el ecosistema circundante
Diquat dibromuro hidratado se destaca por su acción rápida y efectividad en el control de una amplia gama de malezas, lo que lo convierte en una herramienta valiosa en la agricultura y la gestión de malezas.
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Diquat dibromuro hidratado se sintetiza mediante la reacción de 2,2’-bipiridina con bromo en presencia de un solvente adecuado. La reacción generalmente implica los siguientes pasos:
- Disolución de 2,2’-bipiridina en un solvente como acetonitrilo.
- Adición de bromo a la solución bajo condiciones controladas de temperatura.
- Aislamiento y purificación de los cristales resultantes de diquat dibromuro hidratado.
Métodos de Producción Industrial: En entornos industriales, la producción de diquat dibromuro hidratado implica reactores a gran escala donde las condiciones de reacción se controlan meticulosamente para asegurar un alto rendimiento y pureza. El proceso incluye:
- Alimentación continua de 2,2’-bipiridina y bromo al reactor.
- Mantenimiento de condiciones óptimas de temperatura y presión.
- Uso de técnicas de cristalización para obtener diquat dibromuro hidratado puro.
Análisis De Reacciones Químicas
Tipos de Reacciones: Diquat dibromuro hidratado experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: En presencia de agentes oxidantes, diquat dibromuro hidratado puede oxidarse para formar varios productos de oxidación.
Reducción: Puede reducirse mediante agentes reductores, lo que lleva a la formación de compuestos bipiridílicos reducidos.
Sustitución: Diquat dibromuro hidratado puede sufrir reacciones de sustitución en las que los átomos de bromo son reemplazados por otros sustituyentes.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido o aminas.
Principales Productos Formados:
Oxidación: Formación de derivados de N-óxido de bipiridilo.
Reducción: Formación de compuestos dihidrobipiridílicos.
Sustitución: Formación de derivados de bipiridilo sustituidos.
Comparación Con Compuestos Similares
Paraquat: Another bipyridyl herbicide with a similar mode of action but higher toxicity.
Glyphosate: A broad-spectrum herbicide that inhibits amino acid synthesis, differing in its slower action and lower persistence in the environment.
Uniqueness of Diquat Dibromide Hydrate:
Rapid Action: Diquat dibromide hydrate acts quickly, causing visible effects within a few days.
Persistence: It has a high level of persistence in soil, which can impact future plant growth and the surrounding ecosystem
Diquat dibromide hydrate stands out due to its rapid action and effectiveness in controlling a wide range of weeds, making it a valuable tool in agriculture and weed management.
Propiedades
IUPAC Name |
7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2BrH.H2O/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;;/h1-8H,9-10H2;2*1H;1H2/q+2;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJOSQAQZMLLMB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.O.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7031248 | |
| Record name | Diquat dibromide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6385-62-2 | |
| Record name | Diquat dibromide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diquat dibromide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dihydro-dipyrido(1,2-1:2',1'-c)pyrazinedium dibromide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIQUAT DIBROMIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU81Z1B8QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2'S,3'As,12R,14R)-2',12-dimethylspiro[13-oxa-2,10,17-triazatetracyclo[10.3.2.02,11.04,9]heptadeca-4,6,8,10-tetraene-14,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,16-trione](/img/structure/B3026367.png)
![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026369.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026371.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026374.png)
![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026375.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026380.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide](/img/structure/B3026381.png)
![16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid](/img/structure/B3026383.png)
![(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol](/img/structure/B3026384.png)
![2,4-Dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid](/img/structure/B3026386.png)



